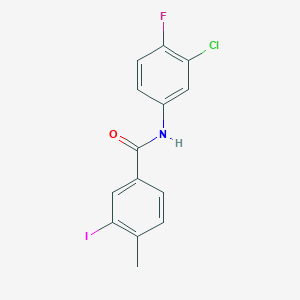![molecular formula C18H15FN2O3S B5121610 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide](/img/structure/B5121610.png)
2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide, also known as F-PPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
Wirkmechanismus
2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide works by inhibiting the activity of Aurora kinase A, a protein that plays a critical role in cell division and proliferation. By inhibiting Aurora kinase A, 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide prevents cancer cells from dividing and proliferating, leading to their eventual death.
Biochemical and Physiological Effects:
2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide has been found to have minimal toxicity in animal studies, making it a promising candidate for further development as a cancer treatment. However, further studies are needed to determine the long-term effects of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide is its specificity for Aurora kinase A, making it a valuable tool for studying the role of this protein in cell division and proliferation. However, 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide, including:
1. Further studies on the long-term effects of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide on human health.
2. Development of more stable and soluble forms of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide for use in lab experiments.
3. Investigation of the potential of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide as a treatment for inflammatory diseases.
4. Exploration of the use of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide in combination with other cancer treatments to enhance their effectiveness.
5. Investigation of the potential of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide as a treatment for other types of cancer.
In conclusion, 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide is a promising chemical compound with potential applications in medical research, particularly in the field of cancer treatment. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential as a treatment for other diseases.
Synthesemethoden
The synthesis of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide involves the reaction of 2-phenoxy-3-pyridinylmethylamine with 2-fluorobenzenesulfonyl chloride in the presence of a base. The resulting product is purified through column chromatography, yielding 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide as a white solid.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide inhibits the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-fluoro-N-[(2-phenoxypyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c19-16-10-4-5-11-17(16)25(22,23)21-13-14-7-6-12-20-18(14)24-15-8-2-1-3-9-15/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSHRQVZVJYNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)CNS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[1-(4-fluorophenyl)-1-butanone]](/img/structure/B5121532.png)

![N-(4-bromophenyl)-2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5121544.png)

![3-butoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5121564.png)
![4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5121572.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5121575.png)
![5-{5-chloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5121583.png)
![5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5121590.png)
![ethyl [4-({[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate](/img/structure/B5121598.png)
![1-cyclohexyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5121606.png)


![N-[3-(dipropylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5121651.png)